molecular formula C12H13N3O2 B1483031 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098135-67-0

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No. B1483031
CAS RN: 2098135-67-0
M. Wt: 231.25 g/mol
InChI Key: YKBRVQJAIJXEOK-UHFFFAOYSA-N
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Description

The compound “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” is a complex organic molecule that contains a pyridine and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyridine and a pyrazole ring. The presence of these rings, along with other functional groups, would give the molecule a certain geometry, which determines its interaction with specific proteins .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its functional groups. Pyridine and pyrazole compounds are known to undergo a variety of chemical reactions. For example, pyridine can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, a compound with a similar structure, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, is a yellow solid with a melting point of 214–215 °C .

Scientific Research Applications

Synthesis of New Compounds

Research has demonstrated the utility of pyrazole and pyridine derivatives in the synthesis of novel compounds. For instance, Ghaedi et al. (2015) described a facile and efficient method to synthesize new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, Smyth et al. (2007) explored divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids with formyl and acetyl electrophiles, revealing the potential for creating a variety of interesting bicyclic heterocycles from a single starting material (Smyth et al., 2007).

Antimicrobial Activity

Pyrazole and pyridine derivatives are also researched for their antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazoline derivatives showing good antimicrobial activity comparable to standard drugs, indicating their potential as antimicrobial agents (Kumar et al., 2012).

Catalytic Applications

Xie et al. (2014) investigated the catalytic applications of pyrazole derivatives in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their efficiency as catalysts in these reactions (Xie et al., 2014).

Molecular and Crystal Structure Studies

Research on the molecular and crystal structures of pyrazole derivatives provides insights into their properties and applications in material science. Shen et al. (2012) conducted a synthesis, crystal structure, and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, contributing to the understanding of their structural and electronic properties (Shen et al., 2012).

Safety and Hazards

The safety and hazards of “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For example, a similar compound, 2-(Pyridin-4-yl)acetic acid hydrochloride, has a hazard statement that it harms public health and the environment by destroying ozone in the upper atmosphere .

properties

IUPAC Name

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-15-8-10(7-11(16)17)12(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBRVQJAIJXEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid
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Reactant of Route 6
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

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